[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is characterized by the presence of a methoxyphenyl group attached to a dihydro-1,3-oxazole ring, which is further substituted with two hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the oxazole ring.
Hydroxymethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: Involves carrying out the reactions in a controlled batch reactor, allowing for precise control over reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate, often leading to improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered metabolic pathways.
Receptor Modulation: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological effects.
Comparison with Similar Compounds
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: can be compared with other similar compounds, such as:
[2-(4-Hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
[2-(4-Methylphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: Contains a methyl group instead of a methoxy group, affecting its chemical properties and applications.
[2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol:
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-(4-methoxyphenyl)-5H-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-2-9(3-5-10)11-13-12(6-14,7-15)8-17-11/h2-5,14-15H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLNFQOFXJNSPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(CO2)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.